molecular formula C18H15N5 B14276561 [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile CAS No. 138766-67-3

[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile

Cat. No.: B14276561
CAS No.: 138766-67-3
M. Wt: 301.3 g/mol
InChI Key: LFLJROXBTDSCMO-UHFFFAOYSA-N
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Description

[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile is an organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile typically involves a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of a primary aromatic amine, such as 2-(dimethylamino)aniline, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 2-(phenylmethylidene)propanedinitrile under basic conditions to form the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with the aromatic compound. The use of automated systems and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium dithionite (Na2S2O4) in aqueous or alcoholic medium.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes and materials.

    Biology: Employed as a staining agent in microscopy and histology to visualize cellular structures.

    Medicine: Investigated for its potential therapeutic properties, including antineoplastic and antiviral activities.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions upon exposure to light, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, resulting in various biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use as a dye or therapeutic agent.

Comparison with Similar Compounds

[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile can be compared with other azo compounds, such as:

    [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]malononitrile: Similar structure but with different substituents, leading to variations in color and reactivity.

    [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]acetophenone: Contains a ketone group, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

138766-67-3

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

2-[[2-[[2-(dimethylamino)phenyl]diazenyl]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C18H15N5/c1-23(2)18-10-6-5-9-17(18)22-21-16-8-4-3-7-15(16)11-14(12-19)13-20/h3-11H,1-2H3

InChI Key

LFLJROXBTDSCMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1N=NC2=CC=CC=C2C=C(C#N)C#N

Origin of Product

United States

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